![molecular formula C15H17NO4 B2642633 2,2-dimethyl-5-{[(2-phenylethyl)amino]methylidene}-1,3-dioxane-4,6-dione CAS No. 909344-59-8](/img/structure/B2642633.png)

2,2-dimethyl-5-{[(2-phenylethyl)amino]methylidene}-1,3-dioxane-4,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

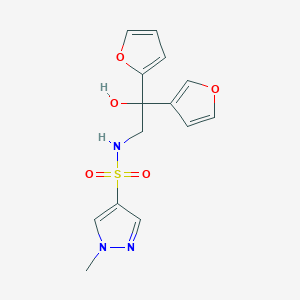

“2,2-Dimethyl-5-[(phenethylamino)methylene]-1,3-dioxane-4,6-dione” is an organic compound . It is a derivative of Meldrum’s acid, which is a heterocyclic compound with a core of four carbon and two oxygen atoms .

Synthesis Analysis

The synthesis of this compound involves the application of acyl Meldrum’s acid derivatives in organic synthesis . The preparation methods of these compounds are considered, including the recently proposed and rather rarely used ones . The chemical properties of acyl Meldrum’s acids are described in detail, including thermal stability and reactions with various nucleophiles .Molecular Structure Analysis

The molecule has a heterocyclic core with four carbon and two oxygen atoms . The formula can also be written as [−O− (C (CH3)2)−O− (C=O)− (CH2)− (C=O)−] .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .Aplicaciones Científicas De Investigación

Antimicrobial Activity and Synthesis

A study by Ghorab et al. (2017) involved the synthesis of novel derivatives from a starting material related to the compound . These derivatives demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The compounds exhibited higher activity compared to reference drugs, indicating their potential in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Boron Difluoride Complexes

Pawelska, Ponikiewski, and Makowiec (2012) described the formation of boron difluoride complexes with carbamoyl Meldrum's acids, showcasing the compound's utility in creating stable, isolable complexes under mild conditions. This application is relevant in the context of coordination chemistry and materials science (Pawelska, Ponikiewski, & Makowiec, 2012).

Drug Precursors and Ligands

Dotsenko et al. (2019) demonstrated that the compound, through reactions with active methylene nitriles, can yield 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. These derivatives have applications as drug precursors or perspective ligands, highlighting the compound's role in medicinal chemistry and drug development (Dotsenko, Russkih, Aksenov, & Aksenova, 2019).

Material Science and Polymer Chemistry

Jing and Hillmyer (2008) utilized a derivative synthesized from L-lactide for toughening polylactide. This application in polymer chemistry demonstrates the compound's potential in creating novel polymeric materials with improved mechanical properties, such as toughness, over conventional polylactic acid (PLA) polymers (Jing & Hillmyer, 2008).

Corrosion Inhibition

Research by Chafiq et al. (2020) on spirocyclopropane derivatives, which share a structural resemblance with the compound of interest, demonstrated effective corrosion inhibition on mild steel in acidic conditions. This study underlines the potential of such compounds in materials science, particularly in protecting metals against corrosion (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).

Propiedades

IUPAC Name |

2,2-dimethyl-5-[(2-phenylethylamino)methylidene]-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-15(2)19-13(17)12(14(18)20-15)10-16-9-8-11-6-4-3-5-7-11/h3-7,10,16H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRELNOPHRFUZCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CNCCC2=CC=CC=C2)C(=O)O1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazine-1-carboxamide](/img/structure/B2642556.png)

![5-(3-methoxypropyl)-N-(4-methylpyridin-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642562.png)

![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde](/img/structure/B2642563.png)

![2-(3,4-dimethoxyphenyl)-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2642564.png)

![[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl quinoxaline-2-carboxylate](/img/structure/B2642573.png)